molecular formula C19H16BNO3 B2570239 2-(4-Biphenylylcarboxamido)phenylboronic Acid CAS No. 2304635-19-4

2-(4-Biphenylylcarboxamido)phenylboronic Acid

Cat. No.: B2570239
CAS No.: 2304635-19-4
M. Wt: 317.15
InChI Key: SWTZHFJVQWFILK-UHFFFAOYSA-N
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Description

2-(4-Biphenylylcarboxamido)phenylboronic Acid is an organic compound with the molecular formula C19H16BNO3. It is a member of the phenylboronic acid family, characterized by the presence of a boronic acid group attached to a biphenyl structure. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Biphenylylcarboxamido)phenylboronic Acid typically involves the reaction of 4-biphenylcarboxylic acid with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Biphenylylcarboxamido)phenylboronic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in various substituted biphenyl derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Biphenylylcarboxamido)phenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The boronic acid group interacts with molecular targets such as enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Biphenylylcarboxamido)phenylboronic Acid is unique due to its biphenyl structure combined with a carboxamido group, which enhances its reactivity and specificity in various applications. This combination allows for more versatile interactions in chemical and biological systems compared to simpler boronic acids .

Properties

IUPAC Name

[2-[(4-phenylbenzoyl)amino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BNO3/c22-19(21-18-9-5-4-8-17(18)20(23)24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,23-24H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTZHFJVQWFILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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